![molecular formula C8H6N2O2 B13551185 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound with a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.
準備方法
The synthesis of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
化学反応の分析
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The exact molecular targets and pathways depend on the specific biological activity being investigated.
類似化合物との比較
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrido[3,4-d]pyrimidine:
Pyrido[4,3-d]pyrimidine: This isomer also exhibits different properties due to its ring structure.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
pyrido[1,2-c]pyrimidine-1,3-dione |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h1-5H,(H,9,11,12) |
InChIキー |
NMVFPAXKGOERKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=O)NC(=O)N2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


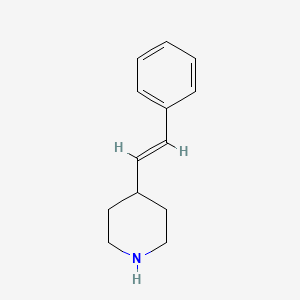
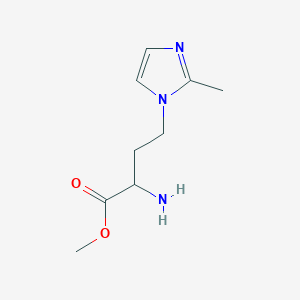
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
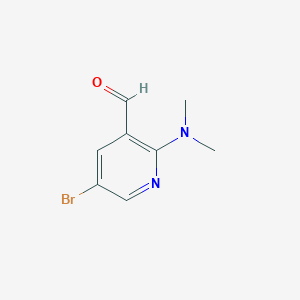
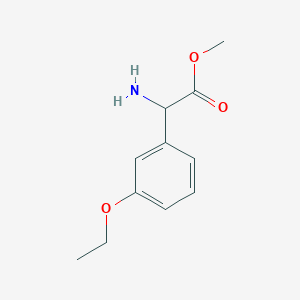
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
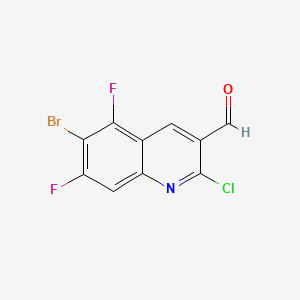
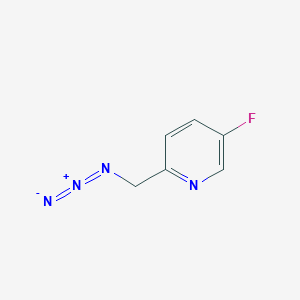
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)

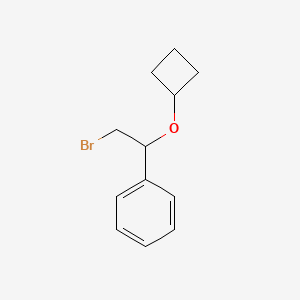

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)
